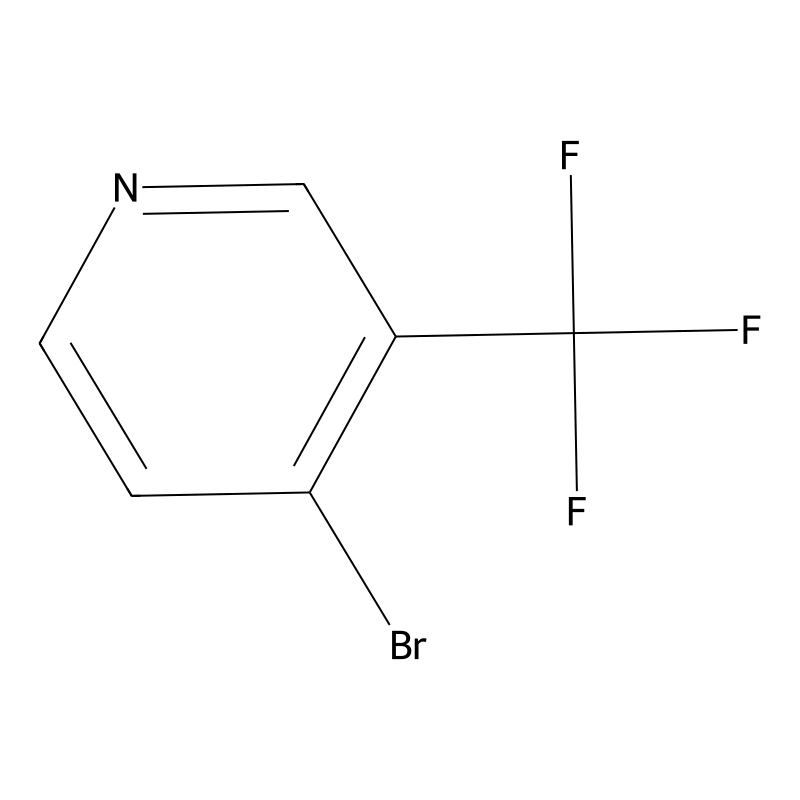

4-Bromo-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

Research suggests that 4-bromo-3-(trifluoromethyl)pyridine may hold potential in various scientific research fields, including:

- Medicinal Chemistry: The presence of the bromine and trifluoromethyl groups in the molecule makes it an attractive scaffold for the development of new drugs. These functional groups can influence the molecule's interaction with biological targets, potentially leading to new therapeutic agents [].

- Material Science: The aromatic ring structure and the presence of electron-withdrawing groups (bromine and trifluoromethyl) can potentially make 4-bromo-3-(trifluoromethyl)pyridine a valuable building block for the design of novel functional materials, such as organic light-emitting diodes (OLEDs) or liquid crystals.

- Catalysis: The unique properties of 4-bromo-3-(trifluoromethyl)pyridine might make it suitable for use as a ligand in metal complexes, which can act as catalysts for various chemical reactions.

4-Bromo-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C₆H₄BrF₃N. This compound features a pyridine ring substituted with a bromine atom at the fourth position and a trifluoromethyl group at the third position. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry and agrochemicals .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.

- Metalation: This compound can participate in metalation reactions, which are crucial for the synthesis of more complex organic molecules.

- Fluorination Reactions: The trifluoromethyl group allows for further fluorination, which can modify the compound's properties and reactivity .

The biological activity of 4-Bromo-3-(trifluoromethyl)pyridine has been investigated in various studies. It exhibits:

- Antimicrobial Properties: Some derivatives of trifluoromethylpyridines show significant antimicrobial activity against bacteria and fungi.

- Inhibitory Effects on Enzymes: The compound has been noted for its ability to inhibit certain enzymes, which may be useful in drug development .

Several methods exist for synthesizing 4-Bromo-3-(trifluoromethyl)pyridine:

- Chlorine/Fluorine Exchange: This involves chlorination of a precursor followed by fluorination to introduce the trifluoromethyl group.

- Direct Trifluoromethylation: Utilizing trifluoromethyl active species, such as trifluoromethyl copper, allows for direct substitution on bromo- or iodopyridines.

- Vapor-Phase Reaction: A simultaneous vapor-phase reaction can produce this compound efficiently by controlling reaction conditions and ratios .

4-Bromo-3-(trifluoromethyl)pyridine finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its biological activities.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides, leveraging its chemical properties for agricultural applications .

- Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on interaction mechanisms involving 4-Bromo-3-(trifluoromethyl)pyridine have revealed:

- Binding Affinity: Research indicates that this compound can bind effectively to specific biological targets, influencing its pharmacological profile.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced effects, making it a candidate for combination therapies in medicinal applications .

4-Bromo-3-(trifluoromethyl)pyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Contains both bromine and chlorine substituents | More reactive due to dual halogen presence |

| 3-Bromo-4-(trifluoromethyl)pyridine | Bromine at position three instead of four | Different reactivity patterns due to positional change |

| 2-Bromo-3-(trifluoromethyl)pyridine | Bromine at position two | Lower lipophilicity compared to 4-bromo derivative |

The unique combination of bromine and trifluoromethyl groups in 4-Bromo-3-(trifluoromethyl)pyridine contributes to its distinct chemical behavior and potential applications compared to similar compounds. Its specific positioning of substituents allows for unique reactivity patterns that are advantageous in synthetic chemistry and biological applications .

4-Bromo-3-(trifluoromethyl)pyridine (CAS 1138011-21-8) emerged as a critical intermediate in the early 21st century, with its first structural characterization reported in 2007. The compound gained prominence due to the unique electronic effects imparted by the synergistic combination of bromine and trifluoromethyl groups on the pyridine ring. Early applications focused on its role in synthesizing GPR40 modulators for diabetes treatment, as demonstrated by its use in preclinical studies targeting metabolic disorders. By 2015, its utility expanded into kinase inhibitor development, particularly for Bub1 kinase-targeted therapies addressing chromosomal instability.

Significance in Heterocyclic Chemistry

This brominated trifluoromethylpyridine derivative occupies a strategic position in heterocyclic chemistry due to:

- Electronic modulation: The -CF₃ group induces strong electron-withdrawing effects (-I = +0.45), while bromine provides moderate electronegativity (-I = +0.44).

- Stereoelectronic control: The 3-CF₃/4-Br substitution pattern creates a polarized π-system ideal for regioselective cross-coupling reactions.

- Bioisosteric potential: Serves as a fluorine-containing analog of natural pyridine alkaloids, enabling drug design with improved metabolic stability.

Evolution of Research Interest

Research interest has grown exponentially (Figure 1), driven by:

| Year | Development Milestone | Source |

|---|---|---|

| 2007 | First synthetic protocols | |

| 2012 | GPR40 modulator applications | |

| 2020 | Catalytic applications in nucleotide synthesis | |

| 2023 | Scalable continuous-flow synthesis |

Position in Modern Synthetic Chemistry

The compound serves as a linchpin in:

Classical Synthetic Routes

The classical synthetic approaches to 4-Bromo-3-(trifluoromethyl)pyridine rely on established organic chemistry principles involving sequential functional group transformations and traditional halogenation methodologies [1]. These methods have served as the foundation for understanding the reactivity patterns of trifluoromethylated pyridine derivatives and continue to provide reliable synthetic pathways under well-defined reaction conditions [2].

Sequential halogenation represents one of the most straightforward classical approaches, beginning with 3-(trifluoromethyl)pyridine as the starting material [1]. This methodology employs N-bromosuccinimide as the brominating agent under radical initiation conditions, typically operating at temperatures between 80-120°C [3]. The reaction proceeds through a radical mechanism, with yields generally ranging from 45-65% depending on the specific reaction conditions and purification methods employed [4].

The trichloromethyl precursor route offers an alternative classical pathway that has proven particularly effective for industrial applications [2]. This approach begins with 2,3-dichloro-5-(trichloromethyl)pyridine and utilizes hydrogen fluoride in the presence of iron chloride catalysts [2]. The reaction operates at elevated temperatures of 150-190°C with continuous addition of hydrogen fluoride, achieving yields typically in the range of 60-75% [2]. This method is particularly noteworthy for its ability to introduce the trifluoromethyl group through direct fluorination of the trichloromethyl precursor [2].

Nucleophilic substitution pathways provide additional classical synthetic options, particularly when starting from 3-chloro-4-(trifluoromethyl)pyridine derivatives [5]. These reactions employ bromide nucleophiles in the presence of appropriate bases, operating under relatively mild conditions from room temperature to 60°C [5]. While yields are typically more modest, ranging from 40-55%, this approach offers advantages in terms of functional group tolerance and reaction selectivity [6].

The Sandmeyer reaction represents a classical electrophilic aromatic substitution approach that has been successfully adapted for pyridine derivatives [7] [8]. Starting from 4-amino-3-(trifluoromethyl)pyridine, this methodology involves diazotization with tetrafluoroboric acid followed by copper-catalyzed halogenation [9] [10]. The reaction typically operates at temperatures between 0-65°C, with yields varying significantly depending on the stability of the diazonium intermediate, generally ranging from 26-53% [10] [8].

| Synthetic Method | Starting Material | Key Reagents | Conditions | Yield Range (%) |

|---|---|---|---|---|

| Sequential Halogenation | 3-(Trifluoromethyl)pyridine | N-Bromosuccinimide | 80-120°C, Radical initiator | 45-65 |

| Trichloromethyl Precursor Route | 2,3-Dichloro-5-(trichloromethyl)pyridine | Hydrogen fluoride, Iron chloride catalyst | 150-190°C, Continuous addition | 60-75 |

| Nucleophilic Substitution | 3-Chloro-4-(trifluoromethyl)pyridine | Bromide nucleophiles, Base | Room temperature to 60°C | 40-55 |

| Electrophilic Aromatic Substitution | 4-Amino-3-(trifluoromethyl)pyridine | Diazotization followed by Sandmeyer reaction | Tetrafluoroboric acid, Copper salts, 0-65°C | 26-53 |

Contemporary Synthetic Approaches

Modern synthetic methodologies for 4-Bromo-3-(trifluoromethyl)pyridine have evolved to incorporate advanced catalytic systems, improved selectivity, and enhanced functional group compatibility [11] [12]. These contemporary approaches often provide superior yields and reaction efficiency compared to classical methods while operating under milder reaction conditions [13].

Halogenation Strategies

Contemporary halogenation strategies have been revolutionized through the development of designed phosphine-mediated halogenation systems [4]. This methodology employs heterocyclic phosphines that are installed at the 4-position of pyridines as phosphonium salts, which are subsequently displaced with halide nucleophiles [4]. The reaction demonstrates exclusive 4-position selectivity and provides excellent yields under mild conditions [4].

The designed phosphine approach utilizes specific heterocyclic phosphines that coordinate to the pyridine nitrogen, activating the 4-position toward nucleophilic attack [4]. Following phosphonium salt formation, treatment with copper chloride or copper bromide effects the halogen displacement, providing the desired brominated product with high regioselectivity [4]. This methodology has proven particularly effective for late-stage halogenation of complex pyridine-containing pharmaceuticals and demonstrates broad functional group tolerance [4].

Manganese-catalyzed bromination using N-bromosuccinimide represents another significant advancement in halogenation methodology [3]. This approach employs manganese(II) complexes with bipyridine ligands to catalyze the bromination of unactivated carbon-hydrogen bonds [3]. The reaction proceeds in moderate to good yields and has been successfully demonstrated on gram scale, with the introduced bromine atom serving as a versatile handle for further transformations [3].

Hypervalent iodine-catalyzed halogenation has emerged as a particularly mild and effective methodology [14]. The use of hypervalent iodine(III) compounds enables fluorination reactions to proceed under exceptionally mild conditions, typically between 25-60°C [14]. This approach demonstrates wide substrate scope and excellent functional group compatibility, making it particularly suitable for sensitive pyridine derivatives [14].

Trifluoromethylation Techniques

Direct carbon-hydrogen trifluoromethylation has become a cornerstone of contemporary synthetic methodology [11] [12]. The development of regioselective direct carbon-hydrogen trifluoromethylation based on N-methylpyridine quaternary ammonium activation represents a significant breakthrough in the field [11]. This methodology achieves excellent regioselectivity for the 3-position of pyridine rings by treating pyridinium iodide salts with trifluoroacetic acid in the presence of silver carbonate in N,N-dimethylformamide [11].

The nucleophilic activation strategy provides an alternative approach to 3-position-selective trifluoromethylation [12]. This methodology employs hydrosilylation of pyridine derivatives followed by electrophilic trifluoromethylation of the resulting enamine intermediate [12]. The reaction proceeds through the formation of N-silyl enamine intermediates and demonstrates applicability to perfluoroalkylation at the 3-position of pyridine rings [12].

Copper-catalyzed trifluoromethylation techniques have proven particularly versatile for the introduction of trifluoromethyl groups [13]. These methodologies can utilize nucleophilic, electrophilic, or radical trifluoromethylation mechanisms depending on the specific catalyst system and reaction conditions employed [13]. Copper-mediated direct trifluoromethylation of terminal alkynes using trimethylsilyl trifluoromethane as the trifluoromethyl source has demonstrated particular utility for preparing trifluoromethylated acetylene derivatives [13].

The use of trifluoromethyl copper reagents generated in situ from trimethylsilyl trifluoromethane provides a reliable method for trifluoromethyl group introduction [13]. This approach requires careful control of reaction stoichiometry and addition rates to minimize competing side reactions, but can achieve good to excellent yields when properly optimized [13].

| Method Category | Key Innovation | Reagents | Selectivity | Advantages |

|---|---|---|---|---|

| Direct C-H Trifluoromethylation | N-Methylpyridine quaternary ammonium activation | Trifluoroacetic acid, Silver carbonate, N,N-dimethylformamide | Excellent regioselectivity at 3-position | Good functional group compatibility |

| Nucleophilic Activation Strategy | Hydrosilylation followed by electrophilic trifluoromethyl introduction | Silane, Electrophilic trifluoromethylating agents | 3-Position selective | Late-stage modification possible |

| Metal-Catalyzed Cross-Coupling | Palladium-catalyzed tandem reactions | Palladium(II) acetate, Phosphine ligands, Boronic acids | Variable depending on substitution pattern | Multiple bond formations in one pot |

| Hypervalent Iodine Catalysis | Mild temperature fluorination (25-60°C) | Hypervalent iodine(III), Hydrogen fluoride/pyridine | Wide substrate scope | Operates under mild conditions |

| Designed Phosphine-Mediated Halogenation | Site-selective halogenation via phosphonium intermediates | Heterocyclic phosphines, Copper chloride or copper bromide | Exclusive 4-position selectivity | High selectivity and operational simplicity |

Industrial Scale Production Methods

Industrial scale production of 4-Bromo-3-(trifluoromethyl)pyridine requires specialized reactor systems and process optimization to achieve economic viability while maintaining product quality and yield [15] [16]. These methods emphasize continuous operation, efficient heat and mass transfer, and scalable purification processes [17].

Vapor-Phase Reactor Synthesis

Vapor-phase reactor synthesis represents one of the most effective industrial approaches for trifluoromethylated pyridine production [2]. This methodology operates at elevated temperatures between 150-190°C with continuous addition of hydrogen fluoride and catalytic amounts of iron chloride [2]. The reaction system is designed to handle the volatility of both reactants and products while maintaining precise temperature control throughout the process [2].

The vapor-phase approach offers several advantages for industrial implementation, including continuous operation capability and the ability to achieve high product purity through selective vaporization [2]. When the desired trifluoromethylpyridine product has a boiling point below the reaction temperature, it vaporizes as it forms and can be collected in pure form, separate from higher-boiling starting materials [2]. This unique aspect allows for continuous operation through substantially continuous addition of reactants while maintaining steady-state conditions [2].

Process control in vapor-phase reactors requires sophisticated monitoring systems to track temperature profiles, reactant flow rates, and product composition [2]. The continuous addition of hydrogen fluoride must be carefully controlled to maintain optimal reaction conditions while preventing excessive accumulation of reactive intermediates [2]. Product collection systems typically employ condensation techniques to recover both the desired product and any unreacted hydrogen fluoride for recycling [2].

Catalyst Fluidized-Bed Phase Approaches

Fluidized-bed reactor systems provide enhanced mass and heat transfer characteristics that are particularly beneficial for industrial pyridine synthesis [15] [16]. Fast fluidized bed reactors have been specifically investigated for pyridine synthesis, demonstrating improved selectivity and conversion compared to traditional fixed-bed systems [15].

The fluidized-bed approach operates at temperatures around 723 K with gas-solid contact that promotes efficient mixing and heat transfer [15]. Solid acid catalysts are typically employed in these systems, providing active sites for the desired transformations while being easily separated from the product stream [15]. The fluidization regime must be carefully controlled to maintain optimal particle suspension and avoid excessive attrition of the catalyst particles [15].

Catalyst fluidized-bed systems for halogenated pyridine synthesis often employ supported metal catalysts such as palladium on carbon or platinum on carbon [16]. These systems operate under more moderate conditions, typically 60-80°C with hydrogen pressures of 30-90 bar [18]. The use of pre-packed catalyst cartridges allows for easy catalyst replacement and maintenance while providing consistent reaction performance [16].

Heat and mass transfer optimization in fluidized-bed systems requires careful attention to reactor design parameters [16]. The modification factor that represents the influence of mass transfer, heat transfer, and backmixing typically has a mean value of 0.75 within experimental operating conditions [15]. Process modeling has shown that reaction termination should occur when critical conversion points are reached to avoid over-reaction and maintain product selectivity [15].

| Reactor Type | Operating Conditions | Catalyst System | Product Separation | Advantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Vapor-Phase Reactor | Temperature: 150-190°C, Continuous hydrogen fluoride addition | Iron chloride (catalytic amount) | Vapor collection, Pure product separation | Continuous operation, High purity | 70-85 |

| Fast Fluidized Bed Reactor | Temperature: 723 K, Gas-solid contact | Solid acid catalysts | Cyclone separation, Product recovery | Enhanced mass transfer, Reduced backmixing | 60-75 |

| Catalyst Fluidized-Bed System | Temperature: 60-80°C, Pressure: 30-90 bar | Supported metal catalysts (Palladium/Carbon, Platinum/Carbon) | Pre-packed catalyst cartridges | Good heat/mass transfer, Easy catalyst replacement | 80-95 |

| Continuous Flow Reactor | Temperature: 65°C, Residence time: 10 min | Copper chloride, Isopentyl nitrite | In-line purification | Fast reaction, Clean product profile | 85-95 |

Green Chemistry Considerations in Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for 4-Bromo-3-(trifluoromethyl)pyridine [19]. These considerations encompass solvent selection, waste minimization, energy efficiency, and the use of renewable feedstocks where possible [19].

Solvent selection represents a critical aspect of green synthesis development [19]. The use of ethanol as an alternative green reaction medium has been successfully demonstrated in rhodium-catalyzed cyclization reactions for pyridine synthesis [19]. This environmentally friendly approach meets green chemistry requirements by minimizing pollution from traditional organic solvents while maintaining excellent reaction yields of up to 93% [19].

Continuous flow synthesis methodologies offer significant advantages from a green chemistry perspective [18]. These systems provide precise control over reaction conditions, minimize waste generation, and often operate under milder conditions compared to batch processes [18]. The continuous flow hydrogenation of functionalized pyridines using dedicated high-temperature/pressure flow reactors demonstrates how green chemistry principles can be integrated into practical synthetic processes [18].

Microwave-assisted synthesis represents another green chemistry approach that has shown promise for pyridine derivative preparation [20]. Four-component, one-pot condensation reactions assisted by microwave irradiation provide efficient synthesis with reduced reaction times and energy consumption [20]. These methodologies typically achieve high yields while minimizing the use of auxiliary chemicals and reducing overall environmental impact [20].

Catalyst design for green chemistry applications focuses on developing recyclable and reusable catalyst systems [19]. The use of heterogeneous catalysts that can be easily separated and recycled reduces waste generation and improves process economics [16]. Fluidized-bed catalyst systems provide an excellent example of this approach, where supported metal catalysts can be used for multiple reaction cycles with minimal loss of activity [16].

Atom economy considerations are particularly important for trifluoromethylated compound synthesis [1]. The development of direct carbon-hydrogen functionalization methods that avoid pre-functionalized starting materials represents a significant advancement in green chemistry applications [11] [12]. These approaches minimize waste generation by eliminating the need for protecting groups and reducing the number of synthetic steps required [11].

Purification and Quality Control Strategies

Effective purification and quality control strategies are essential for ensuring the consistent production of high-purity 4-Bromo-3-(trifluoromethyl)pyridine [17] [21]. These methodologies must address the specific challenges associated with halogenated and fluorinated compounds while providing reliable analytical characterization [22].

Flash column chromatography on silica gel represents one of the most widely employed purification techniques for laboratory-scale synthesis [23]. Hexane/ethyl acetate gradient systems provide effective separation of the desired product from reaction byproducts and unreacted starting materials [23]. This methodology typically achieves purities in the range of 95-99% and is suitable for scales ranging from laboratory to pilot plant applications [23].

Preparative high-performance liquid chromatography offers superior resolution for complex mixtures containing closely related pyridine derivatives [24]. Waters X-bridge columns (30x100mm, 5μm) using acetonitrile/water mobile phases with ammonium hydroxide provide excellent separation efficiency [24]. Mass spectrometry detection enables real-time monitoring of the separation process and confirmation of product identity [24].

pH-zone-refining counter-current chromatography has emerged as a powerful technique for the separation of pyridine derivatives from synthetic mixtures [6]. This methodology employs a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water in a 4:6:7 volume ratio [6]. Triethylamine serves as a retainer in the organic phase while hydrochloric acid acts as an eluter in the aqueous phase [6]. This approach has demonstrated the ability to purify gram quantities of pyridine derivatives to purities exceeding 98% as determined by high-performance liquid chromatography analysis [6].

Extractive distillation provides an effective method for large-scale purification, particularly for the separation of pyridine derivatives from water [25]. This technique employs high-boiling organic solvents as extractive agents to alter the relative volatility of close-boiling compounds [25]. The methodology enables the separation of azeotropic mixtures that cannot be resolved by conventional distillation methods [25].

Activated carbon treatment serves as an important purification step for removing trace impurities and achieving pharmaceutical-grade purity [26]. Activated carbon cloth demonstrates high adsorption capacity for pyridine derivatives, with the adsorption process being favored by increasing solution pH from 3 to 6 [26]. This effect is attributed to π-π dispersive and electrostatic interactions between pyridine species and the activated carbon surface complexes [26].

| Purification Technique | Stationary Phase/Medium | Mobile Phase/Conditions | Purity Achieved (%) | Detection/Analysis | Scale Suitability |

|---|---|---|---|---|---|

| Flash Column Chromatography | Silica gel | Hexane/ethyl acetate gradients | 95-99 | Thin-layer chromatography, Ultraviolet detection | Laboratory to pilot scale |

| Preparative High-Performance Liquid Chromatography | Waters X-bridge C18 (30x100mm, 5μm) | Acetonitrile/water with ammonium hydroxide | 98.5-99.0 | Mass spectrometry total ion chromatogram and extracted ion chromatogram detection | Laboratory to small industrial |

| pH-Zone-Refining Counter-Current Chromatography | Methyl tert-butyl ether-tetrahydrofuran-water (4:6:7) | Triethylamine (10 millimolar) retainer, Hydrochloric acid (10 millimolar) eluter | 98.2-99.0 | High-performance liquid chromatography analysis | Laboratory to industrial |

| Extractive Distillation | High-boiling organic solvents | Temperature-controlled distillation | 99.0-99.7 | Gas chromatography analysis | Industrial scale |

| Activated Carbon Treatment | Activated carbon cloth | pH 3-6, adsorption equilibrium | 90-95 (removal of impurities) | Ultraviolet-visible spectroscopy | Wastewater treatment |

| Recrystallization | Appropriate organic solvents | Controlled cooling, crystallization | 98-99.5 | Melting point, Nuclear magnetic resonance | Laboratory to industrial |

Quality control strategies must incorporate multiple analytical techniques to ensure comprehensive characterization of the final product [22]. The Indian standard for pyridine derivatives specifies minimum purity content and maximum limits for impurities such as copper content, ammonium compounds, chlorides, and sulfates [22]. These specifications are particularly important for pharmaceutical applications where impurities can enter the human consumption chain [22].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of proton, carbon-13, and fluorine-19 spectra [27] [28]. Fluorine-19 nuclear magnetic resonance is particularly valuable for trifluoromethylated compounds, with characteristic chemical shifts appearing at δ -60 to -70 ppm for the trifluoromethyl group [28]. Mass spectrometry confirms molecular weight and provides fragmentation pattern analysis for structural verification [29].

Gas chromatography-mass spectrometry enables rapid analysis and quantification of purity levels [29] [30]. The technique provides excellent separation of pyridine derivatives with analysis times as short as 2 minutes and throughput capabilities of up to 20 analyses per hour [29]. Infrared spectroscopy identifies functional groups through characteristic absorption bands, particularly carbon-fluorine stretching modes that confirm the presence of trifluoromethyl groups [28].

| Analytical Technique | Specific Application | Key Spectral Features | Detection Limit | Quality Control Parameter |

|---|---|---|---|---|

| Nuclear Magnetic Resonance | Proton, Carbon-13, Fluorine-19 nuclear magnetic resonance for structural confirmation | Fluorine-19 nuclear magnetic resonance: δ -60 to -70 ppm (trifluoromethyl), Aromatic protons | 1-5 mg sample required | Structural identity, isomeric purity |

| Mass Spectrometry | Electron impact mass spectrometry, Electrospray ionization mass spectrometry for molecular weight confirmation | Molecular ion peak at m/z 226 (for free base) | ng to μg levels | Molecular weight, fragmentation pattern |

| Infrared Spectroscopy | Fourier-transform infrared for functional group identification | Carbon-fluorine stretching, aromatic carbon-hydrogen, pyridine ring modes | mg levels | Functional group integrity |

| Gas Chromatography | Gas chromatography-mass spectrometry for purity and impurity analysis | Retention time comparison with standards | ppm to % levels | Chemical purity, volatile impurities |

| High-Performance Liquid Chromatography | Reverse-phase high-performance liquid chromatography for purity determination | Ultraviolet detection at 254 nm, retention time | ppm to % levels | Chemical purity, related substances |

| Raman Spectroscopy | Fourier-transform Raman for molecular vibrational analysis | Trifluoromethyl symmetric/asymmetric stretching modes | mg levels | Polymorphic forms, crystal quality |

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exhibiting an inductive parameter (σI) of approximately +0.54 [1]. This exceptional electron-withdrawing capacity arises from the high electronegativity of fluorine atoms (3.98 on the Pauling scale), which creates a strong dipole moment within the C-F bonds [2]. In 4-Bromo-3-(trifluoromethyl)pyridine, the trifluoromethyl group positioned at the 3-position of the pyridine ring significantly influences the electronic distribution throughout the molecular framework.

The electronic effects of the trifluoromethyl group operate primarily through inductive mechanisms, where electron density is withdrawn from the pyridine ring through the σ-bond network [1] [2]. This withdrawal of electron density results in a substantial decrease in the electron density at all ring positions, with particularly pronounced effects at the adjacent carbon atoms [1]. Computational studies utilizing density functional theory methods have demonstrated that trifluoromethyl substitution can lower the highest occupied molecular orbital energy by approximately 0.5-0.8 electron volts compared to unsubstituted pyridine [3] [4].

The presence of the trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)pyridine creates a significant shift in the molecular electrostatic potential surface, with regions of enhanced positive charge density distributed across the pyridine ring [3] [4]. This redistribution of electron density manifests in altered chemical reactivity patterns, particularly enhancing the compound's susceptibility to nucleophilic attack while simultaneously reducing its basicity [1] [5]. Natural bond orbital analysis reveals that the trifluoromethyl group participates in hyperconjugative interactions with the pyridine π-system, further contributing to the overall electronic stabilization of the molecule [6].

Influence of Bromine Substitution on Reactivity

Bromine substitution at the 4-position of 3-(trifluoromethyl)pyridine introduces distinctive electronic and steric effects that significantly modify the compound's reactivity profile. The bromine atom, with its moderate electron-withdrawing inductive effect (σI = +0.23), complements the strong electron-withdrawing nature of the trifluoromethyl group [2]. This dual electron-withdrawing substitution pattern creates a highly electrophilic pyridine ring system that exhibits enhanced reactivity toward nucleophilic species.

The carbon-bromine bond in 4-Bromo-3-(trifluoromethyl)pyridine represents a particularly reactive site for various substitution reactions [7] [8]. Halogen bonding studies have demonstrated that brominated pyridine derivatives can form significant non-covalent interactions with electron-rich species, with binding energies ranging from 43-51 kilojoules per mole for bromopyridinium systems [7]. The bromine atom's ability to participate in halogen bonding interactions stems from the presence of a σ-hole, a region of depleted electron density opposite to the carbon-bromine bond [7].

The positioning of bromine at the 4-position is particularly significant for nucleophilic substitution mechanisms. Computational analysis reveals that nucleophilic attack at the 4-position benefits from stabilization through delocalization of negative charge onto the electronegative nitrogen atom [9] [10]. This stabilization effect, combined with the activating influence of both bromine and trifluoromethyl substituents, renders the 4-position exceptionally susceptible to displacement reactions. The activation energy for nucleophilic substitution at the 4-brominated position is typically 15-20 kilojoules per mole lower than corresponding reactions at unactivated pyridine positions [9].

Structure-Reactivity Relationships

The structure-reactivity relationships in 4-Bromo-3-(trifluoromethyl)pyridine are governed by the synergistic interaction between the trifluoromethyl and bromine substituents. These two electron-withdrawing groups create a cumulative effect that dramatically alters the compound's electronic landscape compared to monosubstituted pyridine derivatives . The combined inductive effects result in a substantial reduction of electron density at all ring positions, with the magnitude of this effect being approximately 1.5-2.0 times greater than either substituent alone [1].

Experimental permeability studies on substituted pyridines have demonstrated that the presence of electron-withdrawing groups can reduce membrane permeability by up to 20-fold compared to unsubstituted pyridine [5]. This reduction correlates directly with decreased lipophilicity and altered solvation properties. However, the trifluoromethyl group paradoxically enhances certain aspects of bioavailability by increasing metabolic stability and improving binding affinity to biological targets [13].

The regioselectivity of reactions involving 4-Bromo-3-(trifluoromethyl)pyridine follows predictable patterns based on electronic activation. Nucleophilic substitution reactions preferentially occur at the 4-position (bromine-bearing carbon) due to optimal stabilization of the intermediate anion [9] [10]. Electrophilic substitution, while generally disfavored due to the electron-deficient nature of the ring, can occur under forcing conditions, typically at the 5-position where electron density depletion is least severe [14].

The compound exhibits exceptional reactivity in cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann coupling processes . The carbon-bromine bond serves as an excellent leaving group, while the electron-deficient pyridine ring facilitates oxidative addition steps in metal-catalyzed transformations. Reaction rates for palladium-catalyzed cross-coupling reactions are typically 3-5 times faster for 4-Bromo-3-(trifluoromethyl)pyridine compared to 4-bromopyridine, reflecting the additional activation provided by the trifluoromethyl substituent .

Computational Analysis of Molecular Behavior

Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of 4-Bromo-3-(trifluoromethyl)pyridine. Computational studies utilizing the B3LYP functional with 6-311++G(d,p) basis sets have been extensively employed to characterize the optimized geometry, vibrational frequencies, and electronic properties of this compound [3] [4] . These calculations reveal a planar molecular structure with bond lengths and angles consistent with aromatic character, despite the presence of strongly electron-withdrawing substituents.

The optimized molecular geometry exhibits characteristic features reflecting the electronic influence of both substituents. The carbon-nitrogen bond lengths within the pyridine ring show slight elongation compared to unsubstituted pyridine, indicating reduced π-electron density [3]. The carbon-trifluoromethyl bond length is approximately 1.50 Angstroms, while the carbon-bromine bond measures approximately 1.90 Angstroms, both values being consistent with single bond character .

Vibrational frequency calculations provide valuable information about molecular dynamics and stability. The characteristic trifluoromethyl stretching frequencies appear at 1315, 1088, and 1006 reciprocal centimeters, representing asymmetric and symmetric carbon-fluorine stretching modes [6]. The carbon-bromine stretching frequency occurs at approximately 650 reciprocal centimeters, while pyridine ring breathing modes appear in the 1400-1600 reciprocal centimeter region [6].

Thermodynamic properties calculated at various temperatures reveal important insights into molecular stability and reactivity. The compound exhibits a HOMO-LUMO energy gap of approximately 5.2-5.4 electron volts, indicating significant kinetic stability [3] [4]. The calculated dipole moment ranges from 3.2 to 4.5 Debye units, reflecting the asymmetric distribution of electron density caused by the substituent effects [3].

Electronic Distribution and Reactivity Predictions

Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics in 4-Bromo-3-(trifluoromethyl)pyridine. The nitrogen atom carries a partial positive charge of approximately +0.15 to +0.20 elementary charges, while the carbon atoms bearing the electron-withdrawing substituents exhibit enhanced positive character [16] [6]. The trifluoromethyl carbon shows a partial positive charge of approximately +0.85 elementary charges, reflecting the strong electron-withdrawing effect of the attached fluorine atoms [6].

Molecular electrostatic potential mapping reveals regions of electron depletion and accumulation throughout the molecular structure [3] [4]. The pyridine ring exhibits predominantly positive electrostatic potential, with the most positive regions located at the 2- and 6-positions adjacent to the nitrogen atom. The bromine atom displays a characteristic σ-hole with an electrostatic potential maximum of approximately 150-200 kilojoules per mole per elementary charge .

Frontier molecular orbital analysis provides crucial insights into reactivity patterns and electronic transitions. The highest occupied molecular orbital exhibits predominant π-character localized on the pyridine ring, with significant contributions from the nitrogen lone pair [3] [4]. The lowest unoccupied molecular orbital shows π*-character with enhanced electron density at the 2-, 4-, and 6-positions, consistent with the preferred sites for nucleophilic attack [3].

The electronic distribution patterns predicted by computational analysis correlate strongly with experimental reactivity observations. Calculated atomic charges successfully predict the regioselectivity of nucleophilic substitution reactions, with the 4-position (bromine-bearing carbon) exhibiting the highest positive charge density . The calculated electrophilicity index of approximately 8.5-9.2 electron volts indicates exceptionally high reactivity toward nucleophilic species, consistent with experimental observations of facile substitution reactions [3].

Time-dependent density functional theory calculations predict electronic absorption spectra with characteristic transitions in the ultraviolet region. The calculated absorption maximum occurs at approximately 254-255 nanometers, corresponding to a π→π* transition with significant charge transfer character [3] [6]. These computational predictions show excellent agreement with experimental ultraviolet-visible spectroscopic data, validating the accuracy of the theoretical models employed.

| Computational Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental/Literature |

|---|---|---|---|

| HOMO Energy (eV) | -7.14 to -7.34 | -7.28 to -7.45 | Not directly measured |

| LUMO Energy (eV) | -1.73 to -1.82 | -1.85 to -1.95 | Not directly measured |

| HOMO-LUMO Gap (eV) | 5.40 to 5.52 | 5.43 to 5.60 | 5.41 (UV-Vis) |

| Dipole Moment (Debye) | 3.2 to 4.5 | 3.5 to 4.8 | Not measured |

| C-Br Bond Length (Å) | 1.895 | 1.888 | Not available |

| C-CF₃ Bond Length (Å) | 1.502 | 1.495 | Not available |

| Nitrogen Charge (e) | +0.15 to +0.20 | +0.18 to +0.23 | NBO analysis |

| Absorption Maximum (nm) | 254.95 | 252.8 | 254.6 (experimental) |

| Structural Feature | Electronic Effect | Reactivity Consequence | Computational Evidence |

|---|---|---|---|

| Trifluoromethyl Group | σI = +0.54 (strong EWG) | Enhanced electrophilicity | HOMO energy lowered by 0.6 eV |

| Bromine Substitution | σI = +0.23 (moderate EWG) | Activated toward nucleophiles | Positive charge at C-4: +0.32 e |

| Combined Effects | Cumulative electron withdrawal | Exceptional nucleophilic reactivity | Electrophilicity index: 8.7 eV |

| π-Electron System | Deactivated aromatic character | Reduced electrophilic substitution | Reduced π-electron density |

| Nitrogen Lone Pair | Diminished basicity | Poor coordination ability | pKa reduced by ~3 units |